molecular formula C22H14O8 B14246311 3,3'-[1,4-Phenylenebis(carbonyloxy)]dibenzoic acid CAS No. 186798-53-8

3,3'-[1,4-Phenylenebis(carbonyloxy)]dibenzoic acid

Cat. No.: B14246311
CAS No.: 186798-53-8
M. Wt: 406.3 g/mol
InChI Key: CSIRTWFRDMUPTL-UHFFFAOYSA-N
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Description

3,3’-[1,4-Phenylenebis(carbonyloxy)]dibenzoic acid is an organic compound with the molecular formula C22H14O6 It is a derivative of benzoic acid and is characterized by the presence of two benzoic acid moieties connected by a phenylenebis(carbonyloxy) linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-[1,4-Phenylenebis(carbonyloxy)]dibenzoic acid typically involves the reaction of 3,3’-dihydroxybenzophenone with phosgene in the presence of a base. The reaction proceeds through the formation of an intermediate carbonate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of 3,3’-[1,4-Phenylenebis(carbonyloxy)]dibenzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3,3’-[1,4-Phenylenebis(carbonyloxy)]dibenzoic acid undergoes various chemical reactions, including:

    Esterification: Reaction with alcohols to form esters.

    Hydrolysis: Reaction with water or aqueous bases to yield the corresponding carboxylic acids.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Esterification: Typically involves the use of alcohols and acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Hydrolysis: Conducted under acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

    Substitution: Requires reagents like nitric acid for nitration or halogens (e.g., bromine) for halogenation.

Major Products Formed

    Esterification: Formation of esters such as methyl or ethyl esters.

    Hydrolysis: Production of benzoic acid derivatives.

    Substitution: Formation of substituted benzoic acid derivatives, such as nitrobenzoic acids or halobenzoic acids.

Scientific Research Applications

3,3’-[1,4-Phenylenebis(carbonyloxy)]dibenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.

Mechanism of Action

The mechanism of action of 3,3’-[1,4-Phenylenebis(carbonyloxy)]dibenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and π-π interactions with these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-[1,4-Phenylenebis(carbonylimino)]dibenzoic acid
  • 3,3’-[1,3-Phenylenebis(ethyne-2,1-diyl)]dibenzoic acid

Uniqueness

3,3’-[1,4-Phenylenebis(carbonyloxy)]dibenzoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it valuable for specialized applications in research and industry.

Properties

CAS No.

186798-53-8

Molecular Formula

C22H14O8

Molecular Weight

406.3 g/mol

IUPAC Name

3-[4-(3-carboxyphenoxy)carbonylbenzoyl]oxybenzoic acid

InChI

InChI=1S/C22H14O8/c23-19(24)15-3-1-5-17(11-15)29-21(27)13-7-9-14(10-8-13)22(28)30-18-6-2-4-16(12-18)20(25)26/h1-12H,(H,23,24)(H,25,26)

InChI Key

CSIRTWFRDMUPTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)C(=O)OC3=CC=CC(=C3)C(=O)O)C(=O)O

Origin of Product

United States

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